molecular formula C22H18N2O3S B2682911 N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-phenoxybenzamide CAS No. 313531-61-2

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-phenoxybenzamide

Cat. No.: B2682911
CAS No.: 313531-61-2
M. Wt: 390.46
InChI Key: OQWJWKYEDDLSBS-UHFFFAOYSA-N
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Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-phenoxybenzamide (CAS 313531-61-2) is a chemical compound featuring a benzothiazole core, a scaffold recognized for its significant relevance in medicinal chemistry and drug discovery research . Benzothiazole derivatives are extensively investigated as privileged structures in pharmaceutical research due to their wide spectrum of pharmacological activities . This compound is provided for research purposes to support the exploration of novel therapeutic agents. Key Research Applications & Value: The benzothiazole nucleus is a key pharmacophore in developing new antimicrobial agents. Research indicates that structurally related acetamide-linked benzothiazole compounds demonstrate promising activity against a panel of Gram-positive and Gram-negative bacteria . These derivatives are studied to address the growing challenge of antimicrobial resistance, making this compound a valuable building block for synthesizing and evaluating new antibacterial candidates. Furthermore, benzothiazole derivatives are prominent in anticancer research. Molecular hybrids incorporating the benzothiazole motif have shown potent cytotoxicity against various human cancer cell lines and are investigated as potential inhibitors of molecular targets such as the Epidermal Growth Factor Receptor (EGFR) . The structural features of this compound make it a versatile intermediate for creating hybrid molecules aimed at developing targeted cancer therapies. Usage Note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. It is not for use in humans.

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S/c1-2-26-17-11-12-19-20(14-17)28-22(23-19)24-21(25)15-7-6-10-18(13-15)27-16-8-4-3-5-9-16/h3-14H,2H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWJWKYEDDLSBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-phenoxybenzamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization and chromatography .

Mechanism of Action

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-phenoxybenzamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with various enzymes and proteins, inhibiting their activity. This inhibition can lead to anti-inflammatory effects and other therapeutic benefits . The compound may also interact with cellular pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Physicochemical Properties

  • Solubility : The ethoxy group on the benzothiazole may improve aqueous solubility compared to halogenated analogs (e.g., Z14’s bromo substituent) .
  • Stability : Benzothiazoles generally show metabolic stability, but replacement with thiazole (MS8) could increase susceptibility to oxidation .

Enzyme Inhibition

  • MS8 (N-(4-methyl-1,3-thiazol-2-yl)-3-phenoxybenzamide) is identified as an EHD4 inhibitor .
  • Oxadiazole-containing analogs (e.g., compound 59 in ) demonstrate enhanced inhibition of bacterial targets, suggesting that structural additions to the benzamide scaffold can significantly alter activity .

Receptor Binding

  • While direct data on the target compound’s receptor interactions are lacking, highlights cannabinoid receptor (CB2/CB1) binding assays for structurally related benzothiazoles . Substitutions on the benzothiazole ring (e.g., ethoxy vs. CF3) could influence receptor selectivity and Ki values.

Antimicrobial Potential

  • Compounds like Z14 () and oxadiazole derivatives () show antimicrobial activity, implying that the target compound’s benzothiazole-phenoxy architecture may also be effective against multidrug-resistant pathogens .

Biological Activity

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-phenoxybenzamide is a synthetic compound belonging to the class of benzothiazoles, which are known for their diverse biological activities. This article delves into its biological activity, synthesis methods, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzothiazole ring with an ethoxy group at the 6-position and a phenoxybenzamide moiety at the 3-position. The molecular formula is C22H18N2O3SC_{22}H_{18}N_{2}O_{3}S with a molar mass of approximately 390.45 g/mol.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzothiazole Ring : This is achieved by condensing 2-aminobenzenethiol with appropriate aldehydes or ketones.
  • Introduction of the Ethoxy Group : Alkylation using ethyl iodide or bromide in the presence of a strong base.
  • Coupling Reaction : The final step involves coupling the benzothiazole derivative with 3-phenoxybenzoyl chloride in basic conditions.

Table 1: Comparison of Similar Compounds

Compound NameStructural FeaturesUnique Aspects
N-(6-Ethoxy-1,3-benzothiazol-2-yl)butanamideBenzothiazole ring with butanamide moietyDifferent alkyl chain influences biological activity
N-(6-Ethoxy-1,3-benzothiazol-2-yl)-2,2-dimethylbutanamideSimilar structure with branched alkaneEnhanced lipophilicity may affect bioavailability
N-(6-Ethoxy-1,3-benzothiazol-2-yl)cyclobutanecarboxamideContains a cyclobutane ringUnique cyclic structure may alter pharmacokinetics

Biological Activity

This compound exhibits significant biological activity, which has been explored in various studies:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor by effectively binding to active sites of target enzymes, leading to significant inhibition of their activity. This property is crucial for its therapeutic effects in treating diseases where enzyme regulation is necessary.
  • Anti-inflammatory Properties : Research indicates that this compound may possess anti-inflammatory effects through its interaction with specific molecular targets involved in inflammatory pathways.
  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The mechanism involves inducing apoptosis in cancer cells through modulation of signaling pathways.
  • Fluorescent Probes : Its unique structure allows it to function as a fluorescent probe in biological research, enhancing visualization techniques in cellular studies.

The mechanism by which this compound exerts its biological effects involves:

  • Binding Affinity : The benzothiazole ring interacts with enzyme active sites, while the phenoxybenzamide moiety enhances binding specificity and affinity.
  • Pathway Modulation : By inhibiting specific enzymes or receptors, it can modulate various biological pathways related to inflammation and cancer progression.

Case Studies and Research Findings

Several studies have highlighted the potential applications and efficacy of this compound:

  • Study on Enzyme Inhibition : A study demonstrated that this compound inhibited the activity of specific kinases involved in cancer cell signaling pathways, leading to reduced cell viability in vitro (PubChem).
  • Anti-inflammatory Effects : Another research project indicated that this compound significantly reduced inflammatory markers in animal models, suggesting its potential for treating inflammatory diseases (PubChem).

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